molecular formula C13H11N3O2 B184221 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile CAS No. 91028-38-5

5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile

Cat. No.: B184221
CAS No.: 91028-38-5
M. Wt: 241.24 g/mol
InChI Key: QNSULLSDIRUMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H11N3O2 It is characterized by the presence of a pyrazine ring substituted with a carbonitrile group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate pyrazine derivatives. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization and nitrile formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

    Pyrazinecarbonitrile, 5-phenyl-: Lacks the methoxy groups, which may affect its reactivity and bioactivity.

    Pyrazinecarbonitrile, 5-(3,4-dihydroxyphenyl)-: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.

    Pyrazinecarbonitrile, 5-(3,4-dimethylphenyl)-: Substituted with methyl groups, altering its steric and electronic characteristics.

Uniqueness: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is unique due to the presence of methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and interaction with biological targets. These properties make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

91028-38-5

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3

InChI Key

QNSULLSDIRUMFW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.